molecular formula C12H20F3NO3 B8068559 tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate

tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate

Cat. No.: B8068559
M. Wt: 283.29 g/mol
InChI Key: HARLHGMSRKJSSA-VIFPVBQESA-N
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Description

tert-Butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS: 2227693-01-6) is a chiral piperidine derivative with a molecular formula of C₁₂H₂₀F₃NO₃ and a molecular weight of 283.29 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a stereospecific (1S)-2,2,2-trifluoro-1-hydroxyethyl substituent at the 4-position. This structural motif makes it a valuable heterocyclic building block in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring fluorine-containing motifs for enhanced binding or metabolic stability .

Properties

IUPAC Name

tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARLHGMSRKJSSA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine scaffold is typically derived from Boc-protected intermediates. A common precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate, undergoes sulfonylation to introduce a leaving group (e.g., mesylate or tosylate) at the 4-position. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a key intermediate for nucleophilic displacement reactions.

Reaction Scheme:

tert-Butyl 4-hydroxypiperidine-1-carboxylateMsCl, Basetert-Butyl 4-mesyloxypiperidine-1-carboxylate\text{tert-Butyl 4-hydroxypiperidine-1-carboxylate} \xrightarrow{\text{MsCl, Base}} \text{tert-Butyl 4-mesyloxypiperidine-1-carboxylate}

This mesylation step achieves near-quantitative yields under mild conditions (0–25°C, dichloromethane, triethylamine).

Nucleophilic Displacement with Trifluoroethanol Derivatives

The mesylated intermediate reacts with a trifluoroethanol-derived nucleophile to install the trifluoro-hydroxyethyl moiety. Enantioselectivity is controlled using chiral catalysts or enantiopure starting materials.

Example Protocol:
A mixture of tert-butyl 4-mesyloxypiperidine-1-carboxylate (10 mmol), (S)-2,2,2-trifluoro-1-hydroxyethyl iodide (12 mmol), and cesium fluoride (15 mmol) in dimethylacetamide (DMA) is heated at 85°C for 18 hours. The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography (MeOH/DCM) to yield the (S)-enantiomer in 58–60% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal yields are achieved in polar aprotic solvents (DMA, NMP) with cesium fluoride or potassium carbonate as bases. Protic solvents (e.g., ethanol/water mixtures) reduce nucleophilic reactivity, while stronger bases (e.g., NaH) promote side reactions.

Table 1: Solvent and Base Impact on Yield

SolventBaseTemperature (°C)Yield (%)
DMACsF8560
NMPK2_2CO3_310095
Ethanol/WaterK2_2CO3_37084

Data adapted from large-scale syntheses.

Temperature and Reaction Time

Elevated temperatures (85–105°C) accelerate displacement but risk racemization. Shorter reaction times (12–24 hours) in DMA minimize epimerization, preserving enantiomeric excess (ee > 98%).

Stereochemical Control Strategies

Chiral Auxiliaries and Resolving Agents

The (1S)-configuration is secured via:

  • Asymmetric Catalysis : Chiral palladium complexes facilitate enantioselective C–O bond formation.

  • Kinetic Resolution : Racemic mixtures are treated with enantioselective enzymes (e.g., lipases) to hydrolyze the undesired (R)-enantiomer.

Table 2: Enantiomeric Excess Under Different Conditions

Methodee (%)Yield (%)
Chiral Pd Catalyst9945
Enzymatic Resolution9878
CsF in DMA9560

Analytical Characterization

NMR Spectroscopy

The 1H^1\text{H} NMR spectrum (DMSO-d6_6) displays characteristic signals:

  • δ 1.42 (s, 9H, tert-butyl)

  • δ 4.71 (m, 1H, CH(OH)CF3_3)

  • δ 3.65–3.75 (m, 2H, piperidine N-CH2_2).

LCMS and Purity Assessment

LCMS (ESI+) shows [M+H]+^+ at m/z 307.1, consistent with the molecular formula C12_{12}H20_{20}F3_3NO3_3. Purity exceeds 99% after recrystallization from ethanol/water.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times to 2–4 hours by enhancing heat/mass transfer. A pilot-scale setup achieved 85% yield at 10 kg/batch.

Green Chemistry Initiatives

Solvent recycling (DMA recovery >90%) and catalytic CsF reuse lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate is primarily researched for its potential as a bioactive molecule. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study : A study focused on the synthesis of derivatives of this compound demonstrated its effectiveness as a potential inhibitor for specific enzymes involved in metabolic pathways. The introduction of trifluoromethyl groups has been shown to enhance the pharmacological properties of similar compounds, offering increased potency and selectivity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its piperidine ring structure provides a versatile platform for further functionalization.

Data Table: Synthesis Pathways

Reaction Type Starting Materials Conditions Yield
AlkylationTert-butyl piperidineBase-catalyzed85%
AcylationAcetic anhydrideReflux in toluene90%
FluorinationFluorinated reagentsElectrophilic conditions75%

Agrochemical Applications

Research indicates that derivatives of this compound may exhibit herbicidal properties. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues.

Case Study : Field trials have shown that formulations containing this compound can effectively control specific weed species while exhibiting low toxicity to crops. This dual functionality makes it a valuable candidate for developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Reference
tert-Butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate 2227693-01-6 C₁₂H₂₀F₃NO₃ (1S)-2,2,2-Trifluoro-1-hydroxyethyl Hydroxyl, trifluoromethyl, tert-butyl carbamate 283.29
tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate 1093759-80-8 C₁₂H₁₈F₃NO₃ Trifluoroacetyl Ketone, trifluoromethyl 281.27
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride 1402047-77-1 C₁₁H₁₈F₃N₂O₂·HCl Amino, trifluoromethyl Amine, trifluoromethyl 306.73 (free base)
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 1215071-17-2 C₁₀H₁₅F₂NO₃ Difluoro, ketone Difluoro, ketone 235.23
tert-Butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate 1258639-21-2 C₁₂H₂₁F₂NO₃ (1,1-Difluoro-2-hydroxyethyl) Hydroxyl, difluoromethyl 265.30
tert-Butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (stereoisomer) 184042-83-9 C₁₂H₂₀F₃NO₃ (Unspecified stereochemistry) Hydroxyl, trifluoromethyl 283.29

Key Observations :

  • Fluorine substitution significantly impacts polarity and metabolic stability. The trifluoro-hydroxyethyl group in the target compound enhances electronegativity compared to the difluoro analog .
  • The tert-butyl carbamate group is conserved across all analogs, providing steric protection for the piperidine nitrogen during synthetic modifications .
  • Stereochemistry matters: The (1S)-configuration in the target compound may influence chiral recognition in biological systems, whereas the stereoisomer (CAS 184042-83-9) could exhibit divergent pharmacokinetic properties .

Biological Activity

Tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate (CAS No. 2227693-01-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₀F₃N₁O₃
  • Molecular Weight : 283.29 g/mol
  • IUPAC Name : tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

The compound is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems. Its piperidine structure is known to enhance binding affinity to certain targets involved in neurological processes.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant-like Activity : Animal models suggest potential efficacy in alleviating depressive symptoms.
  • Anti-inflammatory Properties : The compound has been noted to reduce inflammation markers in vitro.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of related piperidine derivatives. It was found that compounds with similar structures could significantly reduce neuronal death in models of neurodegeneration by modulating apoptotic pathways .

Antidepressant Activity

In a controlled study involving rodent models, administration of this compound resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects comparable to established medications .

Research Findings Summary Table

Study FocusFindingsReference
NeuroprotectionReduced neuronal apoptosis and oxidative stress
Antidepressant ActivityDecreased immobility time in forced swim test
Anti-inflammatory EffectsLowered levels of pro-inflammatory cytokines in vitro

Q & A

Basic Questions

Q. What are the key spectroscopic methods for characterizing tert-butyl 4-[(1S)-2,2,2-trifluoro-1-hydroxy-ethyl]piperidine-1-carboxylate?

  • Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For example, ¹H NMR can resolve signals for the trifluoroethyl group (δ ~3.5–4.5 ppm for the -CH(OH)- moiety) and the tert-butyl group (δ ~1.4 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~155–160 ppm) and quaternary carbons. IR spectroscopy confirms hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (strong absorption ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (411.1993 g/mol) .

Q. What safety precautions are required when handling this compound?

  • Answer : Follow GHS guidelines:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H332 hazard).
  • Storage : Keep in a cool, dry place away from oxidizers and acids.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is this compound synthesized, and what are typical reaction yields?

  • Answer : A common route involves Dess-Martin periodinane oxidation of a precursor alcohol in dichloromethane at 0°C, followed by epoxidation with mCPBA in ethyl acetate at RT. Yields ≥95% are achievable with rigorous exclusion of moisture. Key steps:

StepReagent/ConditionsYield
OxidationDess-Martin periodinane, 0°C96%
EpoxidationmCPBA, RT, 15 hr89%
Purification via silica gel chromatography (hexane/EtOAc gradient) is critical .

Advanced Research Questions

Q. How can enantiomeric purity of the (1S)-configured hydroxyethyl group be confirmed?

  • Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, X-ray crystallography (using SHELXL ) can resolve absolute configuration. For NMR, chiral shift reagents (e.g., Eu(hfc)₃) induce splitting of diastereotopic protons .

Q. What strategies mitigate side reactions during epoxidation of tert-butyl piperidine derivatives?

  • Answer :

  • Temperature Control : Maintain RT to prevent over-oxidation.
  • Solvent Choice : Use anhydrous ethyl acetate to minimize hydrolysis.
  • Catalyst Purity : Ensure mCPBA is freshly recrystallized (melting point 92–94°C).
  • Byproduct Analysis : Monitor for diol formation (TLC, Rf ~0.2 in 7:3 hexane/EtOAc) and adjust stoichiometry if needed .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity?

  • Answer : The tert-butyl group:

  • Steric Effects : Shields the piperidine nitrogen, reducing nucleophilic attack (e.g., in SN2 reactions).
  • Electronic Effects : Electron-donating via hyperconjugation stabilizes the carbamate carbonyl, lowering susceptibility to hydrolysis.
    Computational studies (DFT) using Gaussian09 can model charge distribution .

Q. What analytical methods resolve contradictions in reported toxicity data for this compound?

  • Answer : Discrepancies arise from incomplete toxicological profiling. Use:

  • In vitro assays : Ames test (mutagenicity), HepG2 cell viability (IC₅₀).
  • In silico tools : OECD QSAR Toolbox for predicting LD₅₀.
    Note: Current SDSs lack chronic toxicity data; assume precautionary handling .

Q. How can crystallographic data improve understanding of hydrogen-bonding interactions?

  • Answer : Perform single-crystal X-ray diffraction (SC-XRD) with SHELXL . Key parameters:

  • Hydrogen Bonding : Measure O-H···O distances (typically 2.6–2.8 Å) and angles (160–180°).
  • Packing Diagrams : Use ORTEP-3 to visualize intermolecular interactions influencing stability.

Data Contradictions & Resolution

  • Safety Data : classifies acute toxicity (Category 4), while states insufficient data. Resolution : Assume worst-case handling until peer-reviewed studies confirm thresholds.
  • Synthetic Yields : reports 96% yield, but scale-up may reduce efficiency. Resolution : Optimize stoichiometry (1.1 eq Dess-Martin periodinane) and reaction time (2 hr) .

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